molecular formula C14H19ClN2O3 B2482961 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride CAS No. 1215477-77-2

3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride

Cat. No.: B2482961
CAS No.: 1215477-77-2
M. Wt: 298.77
InChI Key: UEIBNVDLGABJJE-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride is a synthetic organic compound featuring a benzonitrile core substituted with a methoxy group at the 3-position and a morpholine-linked ethoxy group at the 4-position. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and modulates electronic properties. The hydrochloride salt form improves crystallinity and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-17-14-10-12(11-15)2-3-13(14)19-9-6-16-4-7-18-8-5-16;/h2-3,10H,4-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIBNVDLGABJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride typically involves the reaction of 3-methoxy-4-hydroxybenzonitrile with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H19ClN2O3C_{14}H_{19}ClN_{2}O_{3} and a molecular weight of approximately 262.304 g/mol. The functional groups present in the compound contribute significantly to its reactivity and biological activity. Notably, the benzonitrile group can undergo nucleophilic substitution reactions, while the morpholine moiety is known for its ability to interact with multiple biological targets, enhancing the compound's potential pharmacological effects.

Neurological Disorders

Research indicates that 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride may be beneficial in treating neurological disorders. Compounds with similar structures have shown interactions with serotonin receptors, suggesting potential use in managing psychiatric conditions such as depression and anxiety disorders. The ability of the morpholine ring to modulate neurotransmitter systems may enhance the efficacy of this compound in neuropharmacology.

Cancer Therapy

The compound also holds promise in oncology. Preliminary studies have indicated that compounds resembling this compound exhibit significant anti-cancer properties. Its structure allows it to act as a lead compound for further modifications aimed at improving its efficacy against various cancer types while minimizing side effects.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. For instance:

  • In vitro Studies : Laboratory experiments demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Animal Models : Preclinical trials using animal models have indicated promising results in reducing symptoms associated with neurological disorders, supporting further clinical investigation.
  • Binding Studies : Research involving receptor binding assays has shown that this compound may possess a high affinity for serotonin receptors, which could be pivotal for its application in treating mood disorders.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences :

  • The target compound replaces the aniline (-NH₂) group with a benzonitrile (-C≡N) moiety.
  • The ethoxy linker in the target compound adds a two-carbon spacer between the aromatic ring and morpholine, whereas the morpholinoaniline analog directly attaches morpholine to the benzene ring.

Implications :

  • The ethoxy linker may increase conformational flexibility, affecting binding interactions in biological systems.
  • The dihydrochloride salt in the analog (vs. hydrochloride in the target) could influence solubility and ionic strength in formulation .

Piperidinyloxy Benzonitrile Analogs

Examples :

  • 3-Methoxy-4-(4-piperidinyloxy)benzonitrile hydrochloride
  • 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride

Structural Differences :

  • Piperidine (a six-membered saturated ring with one nitrogen atom) replaces morpholine.
  • The oxygen position in the heterocycle differs: morpholine has an oxygen at position 2, while piperidine lacks oxygen.

Implications :

  • Piperidine’s larger hydrophobic surface may increase membrane permeability but reduce solubility.
  • Positional isomerism (3- vs. 4-piperidinyloxy) could affect steric interactions in molecular recognition .

Benzimidazole Derivatives with Morpholinyl Propoxy Groups

Examples :

  • 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-benzimidazoles (e.g., compounds 3o, 3p)

Structural Differences :

  • Core structure: Benzimidazole (two fused benzene rings with two nitrogen atoms) vs. benzonitrile.
  • Substituents: Sulfonyl and sulfinyl groups in the benzimidazoles are absent in the target compound.

Implications :

  • The benzimidazole core is a common pharmacophore in proton pump inhibitors (e.g., omeprazole analogs), suggesting divergent therapeutic applications.
  • The sulfonyl/sulfinyl groups in benzimidazoles confer acidity-sensitive properties, unlike the neutral benzonitrile.
  • The propoxy linker (three-carbon chain) in benzimidazoles may offer different spatial arrangements compared to the ethoxy linker in the target .

Oxabispidine Cardiac Agents

Example :

  • 3-Fluoro-4-[2-(9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl)ethoxy]benzonitrile trifluoroacetic acid salt

Structural Differences :

  • The oxabispidine moiety (a bicyclic amine-oxygen structure) replaces morpholine.
  • A fluorine atom is present at the 3-position instead of methoxy.

Implications :

  • Fluorine’s electronegativity and small size may increase metabolic stability and bioavailability compared to methoxy.
  • The trifluoroacetic acid counterion vs. hydrochloride could alter crystallization behavior .

Other Related Compounds

  • 2-[2-(Morpholin-4-yl)ethoxy]aniline Hydrochloride : Shorter ethoxy linker and aniline core vs. benzonitrile. Likely differences in electronic properties and target engagement .
  • 4-Methoxy-3-(1-piperidinylsulfonyl)benzeneboronic Acid : Boronic acid and sulfonyl groups introduce unique reactivity (e.g., Suzuki coupling) absent in the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Heterocycle Key Differences Reference
Target Compound Benzonitrile 3-OCH₃, 4-(morpholinylethoxy) Morpholine Reference compound
3-Methoxy-4-morpholinoaniline Dihydrochloride Aniline 3-OCH₃, 4-morpholine Morpholine No ethoxy linker; -NH₂ vs. -C≡N
3-Methoxy-4-(4-piperidinyloxy)benzonitrile HCl Benzonitrile 3-OCH₃, 4-(piperidinyloxy) Piperidine Piperidine vs. morpholine
Oxabispidine Benzonitrile Analog Benzonitrile 3-F, 4-(oxabispidine-ethoxy) Oxabispidine Bicyclic heterocycle; F substituent
Benzimidazole Derivatives Benzimidazole Sulfonyl/sulfinyl; 3/4-OCH₃ Morpholine/propoxy Core structure; sulfonyl groups

Biological Activity

3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a methoxy group, a morpholine ring, and a benzonitrile moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H19ClN2O3
  • Molecular Weight : 298.77 g/mol
  • Structural Characteristics : The presence of functional groups such as the methoxy and morpholine enhances the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anti-Cancer Properties : The benzonitrile group can undergo nucleophilic substitution reactions, making it a candidate for targeting cancer cells.
  • Neurotransmitter Modulation : The morpholine ring is often associated with interactions with neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound. Notably:

  • Cytotoxicity : In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, compounds with comparable structures demonstrated IC50 values ranging from 0.11 to 1.47 µM against these cell lines, indicating potent anticancer activity .
Compound NameIC50 (µM)Cancer Cell Line
Compound A0.12MCF-7
Compound B0.78U-937
Compound C1.47MDA-MB-231

Neuroprotective Effects

The potential neuroprotective effects of this compound have also been explored:

  • Mechanisms of Neuroprotection : Studies suggest that compounds containing morpholine can interact with serotonin receptors, which may help in modulating mood disorders and protecting against neurodegeneration .

Case Studies

  • Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives similar to this compound showed significant apoptosis induction in cancer cell lines such as MCF-7 and MDA-MB-231. Flow cytometry analysis indicated that these compounds trigger apoptotic pathways via caspase activation .
  • Neurotransmitter Interaction Study : Research indicated that the morpholine component enhances binding affinity to serotonin receptors, suggesting a mechanism for potential antidepressant effects .

Future Directions

The unique structure of this compound positions it as a promising lead compound for further pharmacological studies. Future research should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the existing structure can enhance bioactivity and selectivity.
  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a morpholinoethyl ether intermediate can be prepared by reacting 3-methoxy-4-hydroxybenzonitrile with 2-chloroethyl morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent nitrile group stabilization and hydrochloride salt formation require controlled pH adjustment (e.g., HCl gas in anhydrous ether). Yield optimization involves monitoring reaction time, temperature, and stoichiometric ratios of reactants .
  • Key Data :

StepReagents/ConditionsYield Range
EtherificationK₂CO₃, DMF, 80°C70–85%
Hydrochloride Salt FormationHCl gas, ether90–95%

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • FTIR : Confirm the presence of nitrile (C≡N stretch ~2220 cm⁻¹), ether (C-O-C ~1250 cm⁻¹), and morpholine ring vibrations (N-O and C-N stretches) .
  • HPLC : Use a Chromolith® Monolithic Silica column (C18, 5 µm) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis .
  • X-ray Crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) or WinGX (for data processing). Anisotropic displacement parameters should be analyzed to confirm molecular geometry .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

  • Methodology : Use SHELXL’s restraints and constraints to handle poorly resolved regions. For example, apply "SADI" (similarity restraints) to morpholine ring bonds and "DFIX" for standard bond lengths (C-C: 1.54 Å, C-N: 1.47 Å). Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to detect intermolecular interactions .

Q. What strategies mitigate side reactions during the etherification step (e.g., alkylation of the nitrile group)?

  • Methodology : Protect the nitrile group using a temporary protecting group (e.g., trimethylsilyl chloride) before etherification. Alternatively, use mild bases like NaH in THF to minimize nucleophilic attack on the nitrile. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to detect intermediates .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Methodology : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products via LC-MS (ESI+ mode) and quantify using a calibration curve. Store the compound in anhydrous DMSO or under nitrogen at −20°C to prevent hydrolysis of the nitrile group .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for morpholine proton environments in different solvents?

  • Methodology : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter proton resonance. For example, morpholine N-H protons may appear as broad singlets in DMSO-d₆ due to hydrogen bonding but resolve into distinct multiplets in CDCl₃. Use 2D COSY and NOESY to assign signals unambiguously .

Q. Why do computational (DFT) and experimental (X-ray) bond angles for the morpholine ring differ?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) assume gas-phase geometry, while X-ray data reflect crystal packing effects. Compare puckering parameters (e.g., Cremer-Pople ring coordinates) to quantify deviations. Adjust computational models by including solvent or lattice energy corrections .

Methodological Tables

Table 1 : Key Crystallographic Parameters from SHELXL Refinement

ParameterValue
R1 (all data)0.032
wR20.085
Bond Length RMSD0.008 Å
Angle RMSD1.2°

Table 2 : HPLC Purity Analysis

ColumnMobile PhaseRetention Time (min)Purity (%)
Chromolith® C18Acetonitrile/water (70:30)6.899.2

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